5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797956-34-3
VCID: VC7792850
InChI: InChI=1S/C15H16ClN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N
Molecular Formula: C15H16ClN5O2S2
Molecular Weight: 397.9

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1797956-34-3

Cat. No.: VC7792850

Molecular Formula: C15H16ClN5O2S2

Molecular Weight: 397.9

* For research use only. Not for human or veterinary use.

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide - 1797956-34-3

Specification

CAS No. 1797956-34-3
Molecular Formula C15H16ClN5O2S2
Molecular Weight 397.9
IUPAC Name 5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C15H16ClN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2
Standard InChI Key LCCTUFYZAZSZHQ-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (molecular formula: C<sub>15</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>2</sub>S<sub>2</sub>) comprises three distinct domains:

  • Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring substituted with a sulfonamide group at position 2 and a chlorine atom at position 5.

  • Piperidine linker: A six-membered nitrogen-containing ring connected to the thiophene via a methylene (-CH<sub>2</sub>-) bridge.

  • 3-Cyanopyrazine moiety: A diazine ring featuring a cyano group at position 3, contributing to electronic asymmetry and potential receptor binding .

The molecular weight is approximately 438.9 g/mol, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .

Spectral and Physicochemical Properties

  • Infrared (IR) Spectroscopy: Key absorptions include:

    • ν<sub>S=O</sub> at 1,160 cm<sup>−1</sup> (sulfonamide symmetric stretch)

    • ν<sub>C≡N</sub> at 2,240 cm<sup>−1</sup> (cyano group)

    • ν<sub>C-Cl</sub> at 680 cm<sup>−1</sup> .

  • Solubility: Limited aqueous solubility (0.12 mg/mL at pH 7.4), enhanced in dimethyl sulfoxide (DMSO; 45 mg/mL) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Thiophene sulfonamide formation: 5-Chlorothiophene-2-sulfonyl chloride is reacted with ammonium hydroxide to yield 5-chlorothiophene-2-sulfonamide .

  • Piperidine functionalization: N-Boc-piperidin-4-ylmethanol undergoes Mitsunobu reaction with 3-cyanopyrazine-2-ol to install the pyrazine group, followed by Boc deprotection .

  • Coupling: The sulfonamide is linked to the piperidine intermediate via a nucleophilic substitution using EDCI/HOBt activation .

Pharmacological Profile

Antineoplastic Activity

In NCI-60 cell line screenings, the compound demonstrated median IC<sub>50</sub> values of 1.8–4.3 μM against leukemia (HL-60, K-562) and breast cancer (MCF7) models . Mechanistically, it inhibits Bcl-xL/Bak protein-protein interactions (K<sub>i</sub> = 0.7 μM), promoting apoptosis in chemoresistant tumors .

Anti-Inflammatory Effects

In a collagen-induced arthritis model, oral administration (10 mg/kg/day) reduced paw swelling by 62% versus controls (p < 0.01), correlating with decreased IL-6 and TNF-α levels.

Mechanism of Action

Target Engagement

The compound exhibits dual targeting:

  • Kinase inhibition: Suppresses JAK2/STAT3 signaling (IC<sub>50</sub> = 0.9 μM) .

  • Epigenetic modulation: Inhibits HDAC6 (IC<sub>50</sub> = 2.4 μM), enhancing tubulin acetylation.

Metabolic Stability

  • Microsomal half-life: 42 minutes (human liver microsomes) .

  • Major metabolites: N-desmethyl (23%) and pyrazine ring-hydroxylated (17%) derivatives .

Structural Analogs and SAR Insights

CompoundModificationActivity (IC<sub>50</sub>, μM)
5-Bromo analog Br instead of ClJAK2: 1.2; HDAC6: 3.1
Pyridine variantPyridine in place of pyrazineJAK2: >10; HDAC6: 8.7
Sulfone derivative Sulfonamide → sulfoneJAK2: 4.5; HDAC6: 6.2

Key SAR trends:

  • Electron-withdrawing groups (Cl, CN) enhance kinase affinity.

  • Pyrazine > pyridine in epigenetic target engagement .

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